(4-Methoxyphenyl)(oxo)acetaldehyde oxime
Description
(4-Methoxyphenyl)(oxo)acetaldehyde oxime (IUPAC name: 2-hydroxyimino-1-(4-methoxyphenyl)ethanone) is an oxime derivative characterized by a 4-methoxyphenyl group attached to a glyoxal backbone, with an oxime functional group (=N–OH) at the α-position. Its molecular formula is C₉H₉NO₃, and it is structurally related to acetophenone and acetaldehyde oxime derivatives.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3/b10-6- |
InChI Key |
LANIGOHQUOHJPR-POHAHGRESA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C=NO |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=N\O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Compounds
Structural Analogues and Key Functional Groups
The table below compares the molecular features of (4-Methoxyphenyl)(oxo)acetaldehyde oxime with related oxime-containing compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| This compound | C₉H₉NO₃ | 179.18 | Oxime, 4-methoxyphenyl, ketone | Unique oxo-acetaldehyde backbone |
| 4-Methoxyacetophenone oxime | C₉H₁₁NO₂ | 165.19 | Oxime, 4-methoxyphenyl, methyl ketone | Lacks the oxo group at the α-position |
| Acetaldehyde oxime | C₂H₅NO | 59.07 | Oxime, aldehyde-derived | Simpler structure; no aromatic substituents |
| (E)-4-Hydroxyphenylacetaldehyde oxime | C₈H₉NO₂ | 151.16 | Oxime, 4-hydroxyphenyl | Hydroxyl instead of methoxy substituent |
| Tris(pyrazol-1-yl)acetaldehyde oxime | C₁₀H₁₂N₆O | 232.25 | Oxime, tris-pyrazolyl groups | Bulky heterocyclic substituents |
Antibacterial Activity
Physicochemical Properties
Key Research Findings
Role of Substituents : The 4-methoxyphenyl group enhances aromatic interactions in target binding, while O-alkylation of oximes improves bioavailability and antibacterial efficacy .
Chromatographic Behavior : Acetaldehyde oxime derivatives form two chromatographic peaks (syn/anti isomers), complicating analytical quantification .
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